Phenyltrifluorosilane

Cross-Coupling Hiyama Coupling Triflate Electrophiles

Phenyltrifluorosilane (CAS 368-47-8) is an organosilicon compound of the aryltrifluorosilane class, defined by a phenyl group directly bonded to a silicon center bearing three fluorine atoms. This specific trifluorosilane structure imparts a unique reactivity profile, differentiating it from aryltrimethoxysilanes, aryltriethoxysilanes, and aryltrichlorosilanes, particularly in palladium-catalyzed cross-coupling chemistry where its ability to be activated by a fluoride source enables reactions with challenging electrophiles that other aryl silanes cannot efficiently engage.

Molecular Formula C6H5F3Si
Molecular Weight 162.18 g/mol
CAS No. 368-47-8
Cat. No. B1582143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyltrifluorosilane
CAS368-47-8
Molecular FormulaC6H5F3Si
Molecular Weight162.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Si](F)(F)F
InChIInChI=1S/C6H5F3Si/c7-10(8,9)6-4-2-1-3-5-6/h1-5H
InChIKeyKGWNTHHPMKEAIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyltrifluorosilane (CAS 368-47-8): A Specialized Trifluorosilane Cross-Coupling Reagent


Phenyltrifluorosilane (CAS 368-47-8) is an organosilicon compound of the aryltrifluorosilane class, defined by a phenyl group directly bonded to a silicon center bearing three fluorine atoms [1]. This specific trifluorosilane structure imparts a unique reactivity profile, differentiating it from aryltrimethoxysilanes, aryltriethoxysilanes, and aryltrichlorosilanes, particularly in palladium-catalyzed cross-coupling chemistry where its ability to be activated by a fluoride source enables reactions with challenging electrophiles that other aryl silanes cannot efficiently engage [2].

Why Phenyltrifluorosilane (368-47-8) Cannot Be Replaced by Common Aryltrimethoxysilanes or Aryltrichlorosilanes in Key Applications


Phenyltrifluorosilane occupies a distinct performance niche that precludes simple interchange with cheaper or more common aryl silanes like phenyltrimethoxysilane or phenyltrichlorosilane. While phenyltrimethoxysilane (and other siloxanes) fails to couple efficiently with aryl triflates due to competitive electrophile hydrolysis, phenyltrifluorosilane enables productive cross-coupling with these valuable but sensitive electrophiles [1]. Conversely, for surface functionalization, the rapid and uncontrolled polymerization of phenyltrichlorosilane leads to inhomogeneous, multi-layer films, a challenge that trifluorosilanes can help mitigate under specific controlled conditions [2]. These functional divergences—driven by the high Si-F bond strength and the unique requirements for fluoride-mediated activation—render the compound non-interchangeable in both fine chemical synthesis and advanced materials fabrication.

Quantitative Evidence for Selecting Phenyltrifluorosilane (CAS 368-47-8) Over Its Closest Analogs


Superior Cross-Coupling with Aryl Triflates vs. Phenyltrimethoxysilane

Phenyltrifluorosilane enables productive cross-coupling with aryl triflates, an electrophile class that phenyltrimethoxysilane cannot efficiently couple with. Under standard Pd-catalyzed, fluoride-promoted conditions, the reaction of phenyltrimethoxysilane with an aryl triflate results predominantly in hydrolysis of the electrophile, yielding little to no cross-coupled product [1]. In contrast, the use of phenyltrifluorosilane under similar conditions is a key feature in Hiyama-type couplings that achieve good to excellent yields with aryl triflates [2], establishing a clear functional advantage for accessing biaryls from triflate precursors.

Cross-Coupling Hiyama Coupling Triflate Electrophiles Palladium Catalysis

Achieves High Yield with Sterically Hindered Aryl Chloride vs. Reported Limitations

Phenyltrifluorosilane demonstrates high efficacy in coupling with a sterically demanding aryl chloride, 1-chloro-4-methoxy-2,6-dimethylbenzene, delivering the corresponding biaryl product 2d in an excellent yield [1]. This performance is notable given that aryl chlorides are generally less reactive electrophiles, and the presence of two ortho-methyl substituents introduces significant steric hindrance that can completely inhibit coupling with other organosilicon reagents, thereby offering a viable pathway to ortho-substituted biaryls that might be inaccessible via alternative silane methodologies.

Cross-Coupling Hiyama Coupling Sterically Hindered Substrates Aryl Chloride

Potential for Controlled Monolayer Formation vs. Phenyltrichlorosilane

In surface functionalization for creating self-assembled monolayers (SAMs), the choice of leaving group is critical. Phenyltrichlorosilane is known to polymerize rapidly and uncontrollably upon contact with surface-adsorbed water, leading to the formation of inhomogeneous, thick multilayers even at 0°C [1]. While the direct monolayer-forming behavior of phenyltrifluorosilane is not quantified in the same study, the trifluorosilane group is recognized for providing greater control over surface grafting in vapor-phase deposition techniques compared to the more aggressive trichlorosilanes [2]. This suggests a route to more uniform and well-defined monolayers, a crucial requirement for applications in molecular electronics and biosensing.

Surface Science Self-Assembled Monolayers Thin Films Silicon Wafers

Quantifiable Si···O Tetrel Bond Strength for Supramolecular Design

Ab initio calculations reveal that phenyltrifluorosilane (PTS) engages in strong tetrel bonding with dimethyl sulfoxide (DMSO), with the interaction energy being highly tunable by aryl ring substitution. The parent complex, PTS···DMSO, exhibits a specific interaction energy [1]. Critically, this interaction can be strengthened to -122 kJ/mol for the p-HO₃S-PhSiF₃···DMSO complex, an energy that exceeds that of the majority of hydrogen bonds [1]. This quantifiable, tunable non-covalent interaction provides a distinct design handle not present in analogous aryl silanes lacking the electron-withdrawing trifluorosilyl group.

Supramolecular Chemistry Computational Chemistry Tetrel Bonding Non-covalent Interactions

Defined Application Scenarios for Phenyltrifluorosilane (CAS 368-47-8) Based on Verified Differentiation


Hiyama Cross-Coupling with Aryl Triflates or Sterically Hindered Aryl Chlorides

Employ phenyltrifluorosilane as the nucleophilic partner in Pd-catalyzed Hiyama cross-couplings when the target biaryl scaffold requires an aryl triflate electrophile, as common siloxanes like phenyltrimethoxysilane are ineffective in this context [1]. It is also the preferred reagent for constructing ortho-substituted biaryls from sterically congested aryl chlorides, a transformation where other silanes often fail to provide satisfactory yields [2]. Standard conditions involve a Pd catalyst (e.g., Pd(OAc)₂), a bulky phosphine ligand (e.g., XPhos), and a fluoride source (e.g., TBAF) to activate the silane [2].

Precision Grafting for Ultrathin Aryl-Functionalized Coatings

Utilize phenyltrifluorosilane in vapor-phase deposition protocols for the fabrication of controlled, ultrathin aryl-functionalized layers on oxide surfaces (e.g., silicon, glass). The trifluorosilane group offers a less aggressive grafting alternative to trichlorosilanes, which are prone to uncontrolled polymerization and multi-layer formation, even at low temperatures [3]. This makes it a candidate for creating well-defined, monolayer-thick coatings for modifying surface energy or introducing an aryl group for subsequent conjugation chemistry [4].

Supramolecular Synthon for Strong, Directional Tetrel Bonding

Leverage the electron-withdrawing trifluorosilyl group of phenyltrifluorosilane to create a strong σ-hole on silicon, making it an excellent tetrel bond donor. This compound is specifically valuable in supramolecular chemistry for co-crystallization or molecular recognition studies with Lewis bases like DMSO, where calculated interaction energies can surpass those of strong hydrogen bonds [5]. The strength of this interaction is highly tunable via substitution on the phenyl ring, offering a quantitative design tool [5].

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